molecular formula C21H14ClNO4 B4973601 N-(5-chloro-2-methoxyphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide

N-(5-chloro-2-methoxyphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide

Cat. No. B4973601
M. Wt: 379.8 g/mol
InChI Key: MJEYANCETKAKJQ-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide, also known as BMCC, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. BMCC belongs to the class of organic molecules known as chromene derivatives, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell proliferation and survival. N-(5-chloro-2-methoxyphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. N-(5-chloro-2-methoxyphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide has also been shown to inhibit the activity of various enzymes involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide has been shown to have various biochemical and physiological effects on the body. In vitro studies have shown that N-(5-chloro-2-methoxyphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide can inhibit the growth and proliferation of cancer cells, reduce inflammation, and scavenge free radicals. In vivo studies have shown that N-(5-chloro-2-methoxyphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide can reduce tumor growth and improve survival in animal models of cancer.

Advantages and Limitations for Lab Experiments

N-(5-chloro-2-methoxyphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide has several advantages as a research tool, including its high potency and selectivity for cancer cells, its ability to induce cell cycle arrest and apoptosis, and its anti-inflammatory and antioxidant properties. However, N-(5-chloro-2-methoxyphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide also has limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several potential future directions for research on N-(5-chloro-2-methoxyphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide. One area of interest is the development of N-(5-chloro-2-methoxyphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide-based drugs for the treatment of cancer and other diseases. Another area of interest is the investigation of the mechanism of action of N-(5-chloro-2-methoxyphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide and its interaction with other molecules in the body. Additionally, further studies are needed to determine the toxicity and safety profile of N-(5-chloro-2-methoxyphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide in humans.

Synthesis Methods

N-(5-chloro-2-methoxyphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide can be synthesized through a multi-step process involving the condensation of 5-chloro-2-methoxybenzaldehyde with 3-acetyl-4-hydroxycoumarin, followed by the reaction with ammonium acetate in acetic acid to form the final product. The synthesis of N-(5-chloro-2-methoxyphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide has been optimized to obtain high yields and purity, making it a viable option for large-scale production.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, N-(5-chloro-2-methoxyphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. N-(5-chloro-2-methoxyphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-3-oxobenzo[f]chromene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClNO4/c1-26-19-9-7-13(22)10-17(19)23-20(24)16-11-15-14-5-3-2-4-12(14)6-8-18(15)27-21(16)25/h2-11H,1H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJEYANCETKAKJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC3=C(C=CC4=CC=CC=C43)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-methoxyphenyl)-3-oxobenzo[f]chromene-2-carboxamide

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